An In-depth Technical Guide to (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine (CAS No. 13017-47-5), a key intermediate in the synthesis of novel therapeutic agents. The 1,3,5-triazine scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide delves into the synthesis, physicochemical properties, and spectral characterization of the title compound. Furthermore, it explores the significant body of research on its derivatives, particularly hydrazone analogues, which have shown promising antiproliferative activity against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of triazine-based medicinal chemistry.
Introduction: The Versatility of the 1,3,5-Triazine Core
The 1,3,5-triazine ring system, a six-membered heterocycle containing alternating carbon and nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its planar structure and the presence of three nitrogen atoms allow for diverse substitutions, leading to a wide array of derivatives with tailored biological activities.[1] The symmetrical nature of the triazine core and the ability to sequentially substitute the chlorine atoms of its precursor, cyanuric chloride, provide a robust platform for creating extensive chemical libraries.[3]
Derivatives of 1,3,5-triazine have been investigated for a multitude of therapeutic applications, including their potential as anticancer agents that can modulate key signaling pathways, such as the PI3K/mTOR pathway.[4][5] The introduction of morpholine moieties often enhances the pharmacological profile of bioactive molecules. (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine, with its reactive hydrazine group, is a crucial building block for the synthesis of more complex molecules, particularly through the formation of hydrazones, which have demonstrated significant biological potential.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is essential for its application in synthetic and medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 13017-47-5 | [6] |
| Molecular Formula | C₁₁H₁₉N₇O₂ | [6] |
| Molecular Weight | 281.31 g/mol | |
| Appearance | White to off-white solid (presumed) | |
| Boiling Point | 546.6 °C at 760 mmHg | |
| Density | 1.39 g/cm³ | |
| Flash Point | 284.3 °C | |
| LogP | -0.26630 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 9 | |
| Rotatable Bond Count | 3 |
Synthesis and Characterization
The synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is typically achieved through the nucleophilic substitution of a chlorine atom on a dimorpholino-s-triazine precursor with hydrazine.
Synthetic Pathway
The most common synthetic route starts from the commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential substitution. The first two chlorine atoms are readily displaced by morpholine at lower temperatures, followed by the substitution of the final chlorine atom with hydrazine at an elevated temperature.
Caption: Synthetic route to the target compound.
Experimental Protocol (Proposed)
This protocol is based on established procedures for the synthesis of analogous 1,3,5-triazine derivatives and should be adapted and optimized as necessary.
Step 1: Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine
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To a stirred solution of 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in a suitable solvent such as acetone or THF at 0-5 °C, add a solution of morpholine (2 equivalents) dropwise.
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Maintain the pH of the reaction mixture between 7 and 8 by the concurrent addition of an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to yield 2-chloro-4,6-dimorpholino-1,3,5-triazine as a white solid.
Step 2: Synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine
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Suspend 2-chloro-4,6-dimorpholino-1,3,5-triazine (1 equivalent) in ethanol.
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Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the suspension.
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Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
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Filter the solid product, wash with cold ethanol, and dry to obtain (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Spectral Characterization
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Mass Spectrometry (MS): A GC-MS spectrum of (4,6-di-morpholin-4-yl-[1][4][7]triazin-2-yl)-hydrazine has been reported, which can be used to confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: For analogous N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives, characteristic IR absorption bands are observed for N-H stretching (around 3300-3400 cm⁻¹) and C=N stretching of the triazine ring (around 1500-1600 cm⁻¹).[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: For related 4,6-dimorpholino-1,3,5-triazine derivatives, the protons of the morpholine rings typically appear as multiplets in the range of δ 3.5-3.8 ppm.[8] The N-H protons of the hydrazine group would be expected to appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR: The carbon atoms of the triazine ring in similar structures are typically observed in the range of δ 164-166 ppm. The carbons of the morpholine rings would appear at approximately δ 43-45 ppm (for C-N) and δ 66-67 ppm (for C-O).[8]
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Biological Activity and Therapeutic Potential
While specific biological data for (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is limited, extensive research on its derivatives, particularly hydrazones, has revealed significant therapeutic potential, primarily in the area of oncology.
Antiproliferative Activity of Hydrazone Derivatives
The hydrazine moiety of the title compound serves as a versatile handle for the synthesis of hydrazone derivatives through condensation with various aldehydes and ketones. A study on a series of s-triazine hydrazone derivatives, prepared from 6-hydrazino-2,4-disubstituted-s-triazines, demonstrated potent antiproliferative activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines.[6]
Notably, compounds bearing the dimorpholino-s-triazine core exhibited strong cytotoxic effects. For instance, 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine showed impressive IC₅₀ values of 1.0 µM and 0.98 µM against MCF-7 and HCT-116 cell lines, respectively.[6] This highlights the potential of the (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine scaffold as a foundation for the development of potent anticancer agents.
| Compound | Cell Line | IC₅₀ (µM) |
| 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine | MCF-7 | 1.0 |
| HCT-116 | 0.98 |
Data extracted from a study on related s-triazine hydrazone derivatives.[6]
Postulated Mechanism of Action
The anticancer activity of 1,3,5-triazine derivatives is often attributed to their ability to inhibit various protein kinases involved in cell proliferation and survival. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a frequently implicated target.[4][5][9] Dysregulation of this pathway is a hallmark of many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[9] The planar 1,3,5-triazine core can act as a scaffold to position substituents in a manner that allows for effective binding to the ATP-binding pocket of these kinases.
Caption: Postulated inhibition of the PI3K/mTOR pathway.
Future Perspectives and Conclusion
(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is a valuable and versatile building block in the synthesis of novel, biologically active compounds. The demonstrated potent antiproliferative activity of its hydrazone derivatives underscores the significant potential of this scaffold in the development of new anticancer therapeutics.
Future research should focus on a number of key areas:
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Direct Biological Evaluation: A thorough investigation of the biological activity of the parent hydrazine compound is warranted to establish a baseline for structure-activity relationship studies.
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Library Synthesis and Screening: The synthesis and screening of a diverse library of hydrazone and other derivatives against a broad panel of cancer cell lines and microbial strains could lead to the discovery of novel lead compounds.
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Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action of the most potent derivatives is crucial for their further development as clinical candidates.
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